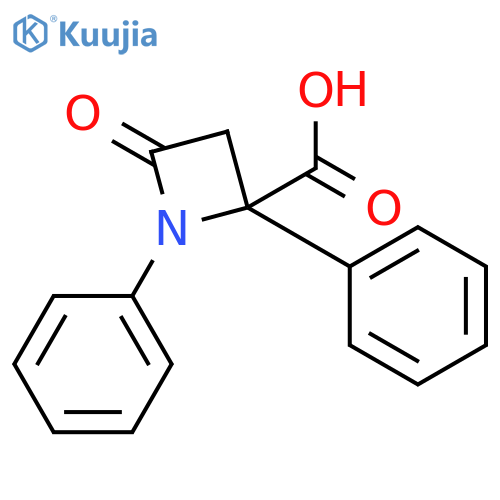

Cas no 13327-23-6 (4-Oxo-1,2-diphenylazetidine-2-carboxylic acid)

13327-23-6 structure

商品名:4-Oxo-1,2-diphenylazetidine-2-carboxylic acid

4-Oxo-1,2-diphenylazetidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid

- 4-oxo-1,2-diphenylazetidine-2-carboxylicacid

- AKOS015907317

- 13327-23-6

- 4-oxo-1,2-diphenyl-2-azetidinecarboxylic acid

- SB52136

-

- インチ: InChI=1S/C16H13NO3/c18-14-11-16(15(19)20,12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20)

- InChIKey: IUYPCNSTYOEBOX-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2(CC(=O)N2C3=CC=CC=C3)C(=O)O

計算された属性

- せいみつぶんしりょう: 267.08954328g/mol

- どういたいしつりょう: 267.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 397

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-Oxo-1,2-diphenylazetidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM200277-1g |

4-oxo-1,2-diphenylazetidine-2-carboxylic acid |

13327-23-6 | 95% | 1g |

$1352 | 2024-08-02 | |

| Alichem | A019114923-1g |

4-Oxo-1,2-diphenylazetidine-2-carboxylic acid |

13327-23-6 | 95% | 1g |

1,192.46 USD | 2021-06-17 | |

| Chemenu | CM200277-1g |

4-oxo-1,2-diphenylazetidine-2-carboxylic acid |

13327-23-6 | 95% | 1g |

$1274 | 2021-06-09 |

4-Oxo-1,2-diphenylazetidine-2-carboxylic acid 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

13327-23-6 (4-Oxo-1,2-diphenylazetidine-2-carboxylic acid) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬